![molecular formula C6H12INO3Si B14674277 1-Iodo-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane CAS No. 33446-83-2](/img/structure/B14674277.png)
1-Iodo-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-2,8,9-trioxa-5-aza-1-silabicyclo[333]undecane is a unique organosilicon compound It belongs to the class of silatranes, which are known for their tricyclic structure and the presence of a silicon atom coordinated to nitrogen and oxygen atoms
Méthodes De Préparation
The synthesis of 1-Iodo-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane typically involves the reaction of silatrane HSi(OCH2CH2)3N with iodine or iodine-containing reagents. The reaction conditions often include the use of solvents like dichloromethane or toluene and may require the presence of a catalyst to facilitate the reaction
Analyse Des Réactions Chimiques
1-Iodo-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Oxidation and Reduction: The silicon atom in the compound can participate in oxidation and reduction reactions, often involving reagents like hydrogen peroxide or lithium aluminum hydride.
Addition Reactions: The compound can undergo addition reactions with alkenes or alkynes in the presence of catalysts like palladium or platinum.
Applications De Recherche Scientifique
1-Iodo-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane has several scientific research applications:
Organic Synthesis: It is used as a reagent for the synthesis of other organosilicon compounds, particularly in the formation of 1-substituted silatranes.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Biological Activity:
Mécanisme D'action
The mechanism of action of 1-Iodo-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen and nitrogen atoms, leading to the formation of stable complexes. These interactions can influence the compound’s reactivity and its ability to participate in various chemical reactions .
Comparaison Avec Des Composés Similaires
1-Iodo-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane can be compared with other silatranes, such as:
1-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: This compound has a phenyl group instead of an iodine atom and exhibits different reactivity and applications.
1-Vinyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane:
1-Methoxy-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: This compound has a methoxy group, which affects its reactivity and applications in organic synthesis.
The uniqueness of this compound lies in its iodine atom, which provides distinct reactivity and potential for various applications.
Propriétés
Numéro CAS |
33446-83-2 |
|---|---|
Formule moléculaire |
C6H12INO3Si |
Poids moléculaire |
301.15 g/mol |
Nom IUPAC |
1-iodo-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C6H12INO3Si/c7-12-9-4-1-8(2-5-10-12)3-6-11-12/h1-6H2 |
Clé InChI |
WKADZHNQCMVPAM-UHFFFAOYSA-N |
SMILES canonique |
C1CO[Si]2(OCCN1CCO2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


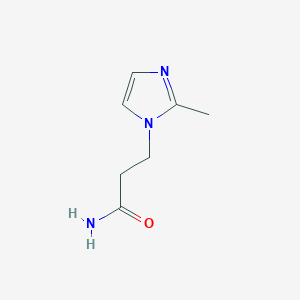
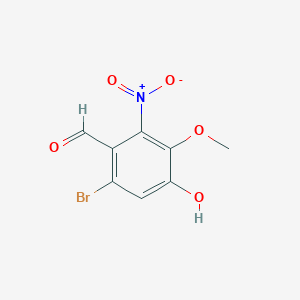
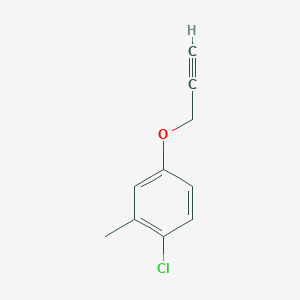


![Thiazole, 4-[4-[bis(2-chloroethyl)amino]phenyl]-2-methyl-](/img/structure/B14674223.png)
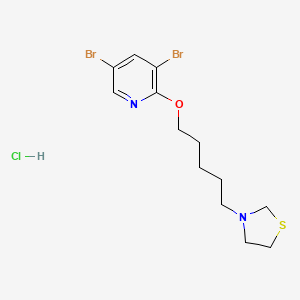
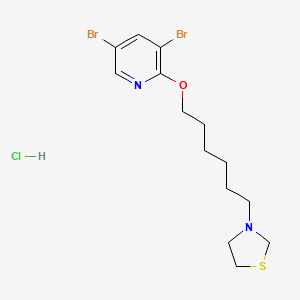
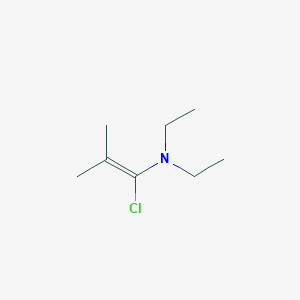
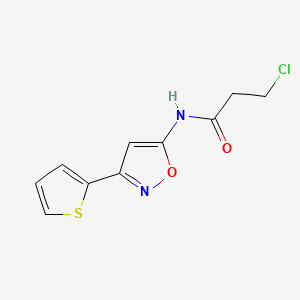

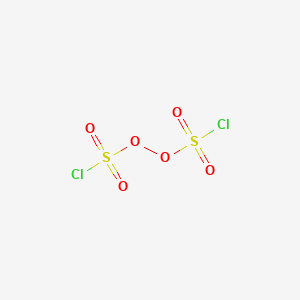
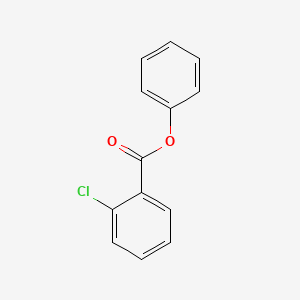
![1-{[Dibutyl(methyl)silyl]methyl}piperidine](/img/structure/B14674258.png)
